molecular formula C18H23N3O2 B8680081 tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate

tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate

Cat. No.: B8680081
M. Wt: 313.4 g/mol
InChI Key: PZTHCZIIRUYQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an isoquinoline ring attached to a piperazine moiety, which is further linked to a tert-butyl ester group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate typically involves the Steglich esterification method. This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond under mild conditions . The reaction proceeds as follows:

  • The carboxylic acid group of 4-Isoquinolin-7-yl-piperazine-1-carboxylic acid reacts with DCC to form an O-acylisourea intermediate.
  • The intermediate then reacts with tert-butyl alcohol in the presence of DMAP to form the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The isoquinoline ring can be oxidized to form quinoline derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and halides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the development of bioactive compounds.

    Medicine: It is utilized in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate is unique due to its specific structural features, such as the isoquinoline ring and the tert-butyl ester group. These features confer distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various compounds.

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

tert-butyl 4-isoquinolin-7-ylpiperazine-1-carboxylate

InChI

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-10-8-20(9-11-21)16-5-4-14-6-7-19-13-15(14)12-16/h4-7,12-13H,8-11H2,1-3H3

InChI Key

PZTHCZIIRUYQRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C=CN=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product from step (a) above (300 mg, 1.1 mmol) and 1-BOC-piperazine (307 mg, 1.6 mmol, Aldrich) was reacted under the conditions of Example 132b to give the title compound as yellow amorphous solid, which was used for the next step. MS (ESI, pos. ion) m/z: 314 (M+1).
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Synthesis routes and methods II

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